Spironolactone impurity H
Overview
Description
Spironolactone impurity H is a specific variant of the drug Spironolactone . Spironolactone is used for the treatment of heart failures and kidney diseases . It is metabolized in the liver and major metabolites of spironolactone are 7α-TMS,6β-OH-7α-TMS and canrenone .
Chemical Reactions Analysis
Spironolactone and its impurities, including impurity H, would be expected to undergo various chemical reactions under different conditions. For instance, the drug was subject to oxidation, hydrolysis, photolysis, and heat to apply stress conditions during a stability-indicating HPLC assay .Scientific Research Applications
Spectrophotometric and Chemometric Methods
Spironolactone (SPR), along with hydrochlorothiazide (HCT), is often used in antihypertensive formulations. Research has developed spectrophotometric and chemometric methods for determining the concentrations of these drugs and their impurities in formulations. These methods are vital for ensuring the quality and efficacy of drug products containing spironolactone and its impurities, like impurity H (Hegazy, Metwaly, Abdelkawy, & Abdelwahab, 2010).
Novel Pharmacological Effects
Spironolactone's new pharmacological effects are linked to its ability to induce rapid proteolytic degradation of the xeroderma pigmentosum group B (XPB) protein. This has implications for cancer stem cell death, immune recognition, and possibly extending its uses beyond traditional applications (Gabbard, Hoopes, & Kemp, 2020).
Isolation and Identification of Impurities
Research focusing on spironolactone has led to the isolation and identification of novel steroidal compounds as impurities. This is crucial for the pharmaceutical industry to understand the composition and potential impurities in spironolactone formulations, which could include impurity H (Chen, Wang, Yang, & Li, 2006).
Nanocapsule Development for Enhanced Delivery
The development of spironolactone-loaded nanocapsules aims to enhance its oral bioavailability by overcoming issues related to its low solubility and slow dissolution rate. This innovative approach could be beneficial for pediatric use and indicates a potential area of application for impurity H in nanoformulations (Limayem Blouza, Charcosset, Sfar, & Fessi, 2006).
Safety And Hazards
Future Directions
Future research directions could include further elucidation of the role of mineralocorticoid receptors in cognition and behavior, which could open up new possibilities for Spironolactone and its impurities as anxiolytics . Additionally, ongoing efforts to formulate the most stable drug and avoid any degradation, which could affect its efficacy and/or safety, are crucial .
properties
IUPAC Name |
(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGTVDLVOUNEQ-XHYRXIGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@]24CO4)CCC5=CC(=O)C=C[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129627320 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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